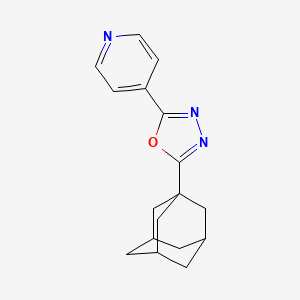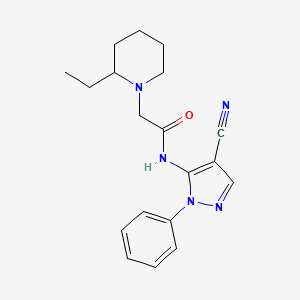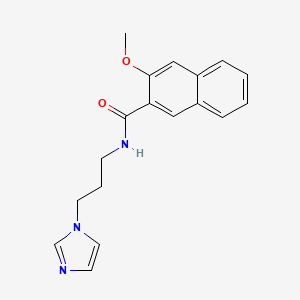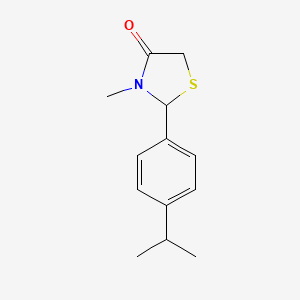![molecular formula C18H27N3O2 B7532693 N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide, also known as MPAA, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been found to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been found to reduce inflammation and oxidative stress. In addition, N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its high purity, stability, and low toxicity. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. The limitations of using N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide in lab experiments include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide research. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide and its potential for off-target effects.
Synthesemethoden
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide can be synthesized using various methods, including the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-bromobenzamide with N-methyl-N-(propan-2-yl)prop-2-en-1-amine, followed by the reaction with piperidine-4-carboxylic acid methyl ester. Both methods have been reported to yield high purity N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide has shown promising results in various preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)20(3)13-17(22)21-11-9-16(10-12-21)19-18(23)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYOLAFPXWLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)

![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
